molecular formula C10H8I2O3 B14366883 Benzoic acid, 4-(allyloxy)-3,5-diiodo- CAS No. 91634-08-1

Benzoic acid, 4-(allyloxy)-3,5-diiodo-

Cat. No.: B14366883
CAS No.: 91634-08-1
M. Wt: 429.98 g/mol
InChI Key: VILIAHQDNNOZJA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(allyloxy)-3,5-diiodo- is an organic compound characterized by the presence of a benzoic acid core substituted with allyloxy and diiodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(allyloxy)-3,5-diiodo- typically involves the allylation of benzoic acid followed by iodination. The allylation process can be achieved through the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of Benzoic acid, 4-(allyloxy)-3,5-diiodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(allyloxy)-3,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The diiodo groups can be reduced to form deiodinated derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-diiodo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-diiodo- involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the diiodo groups can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

91634-08-1

Molecular Formula

C10H8I2O3

Molecular Weight

429.98 g/mol

IUPAC Name

3,5-diiodo-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H8I2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)

InChI Key

VILIAHQDNNOZJA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C(=O)O)I

Origin of Product

United States

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